![molecular formula C10H6N2Se B14747081 Naphtho[1,2-c][1,2,5]selenadiazole CAS No. 233-69-2](/img/structure/B14747081.png)
Naphtho[1,2-c][1,2,5]selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-c][1,2,5]selenadiazole is an aromatic heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure. It is known for its unique electronic properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-c][1,2,5]selenadiazole typically involves the reaction of naphthalene derivatives with selenium and nitrogen-containing reagents. One common method is the cyclization of 2-naphthylamine with selenium dioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted this compound derivatives.
Scientific Research Applications
Naphtho[1,2-c][1,2,5]selenadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Materials Science: Incorporated into organic semiconductors and light-emitting materials due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in bioimaging and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of naphtho[1,2-c][1,2,5]selenadiazole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and reactivity, making it useful in various applications.
Comparison with Similar Compounds
Naphtho[1,2-c][1,2,5]selenadiazole is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to similar compounds. Some similar compounds include:
Naphtho[1,2-c][1,2,5]thiadiazole: Contains sulfur instead of selenium, leading to different electronic and chemical properties.
Naphtho[1,2-c][1,2,5]oxadiazole: Contains oxygen instead of selenium, resulting in variations in reactivity and applications.
Benzo[1,2-c][1,2,5]selenadiazole:
These comparisons highlight the unique characteristics of this compound, particularly its electronic properties and reactivity, which make it valuable for specific scientific and industrial applications.
Properties
CAS No. |
233-69-2 |
|---|---|
Molecular Formula |
C10H6N2Se |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
benzo[g][2,1,3]benzoselenadiazole |
InChI |
InChI=1S/C10H6N2Se/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H |
InChI Key |
RHCHVIPHASGNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=N[Se]N=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



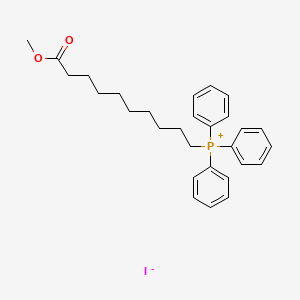
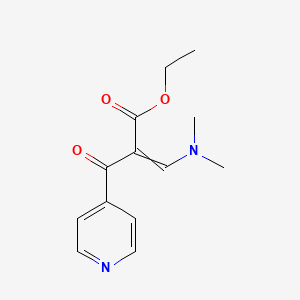
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
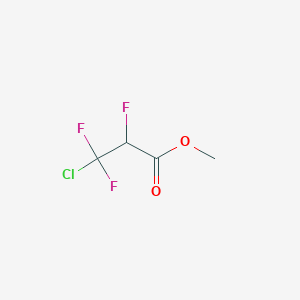
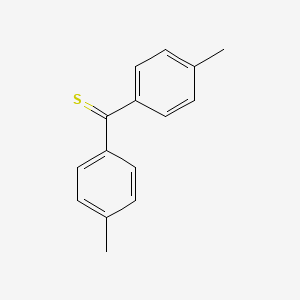
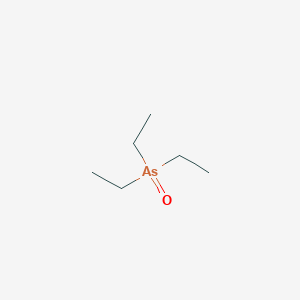
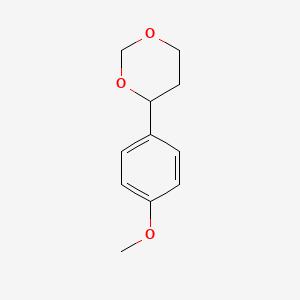
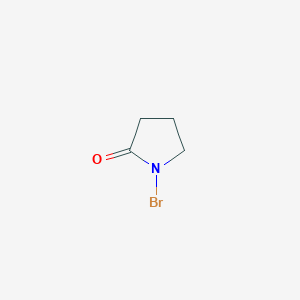
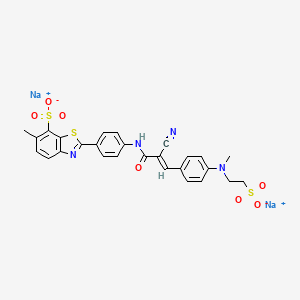
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)


